2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
CAS No.: 2198166-89-9
Cat. No.: VC11803080
Molecular Formula: C15H13F3N2O2S
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198166-89-9 |
|---|---|
| Molecular Formula | C15H13F3N2O2S |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | [3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-2-10(8-11)13(21)20-6-4-12(9-20)22-14-19-5-7-23-14/h1-3,5,7-8,12H,4,6,9H2 |
| Standard InChI Key | AIDYURLIKSOYBW-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1,3-thiazole ring linked via an ether bond to a pyrrolidin-3-yl group, which is further substituted at the nitrogen atom by a 3-(trifluoromethyl)benzoyl moiety. This trifluoromethyl group introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity to biological targets. The molecular formula (C₁₅H₁₃F₃N₂O₂S) and weight (342.3 g/mol) reflect its moderate hydrophobicity, as evidenced by the presence of aromatic rings and the trifluoromethyl group.
Key Structural Features:
-
Thiazole Core: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its role in modulating electronic properties and interacting with enzymatic active sites.
-
Pyrrolidine Substituent: A saturated five-membered ring providing conformational flexibility, which can enhance target engagement through adaptive binding.
-
Trifluoromethylbenzoyl Group: A lipophilic motif that improves membrane permeability and resistance to oxidative metabolism.
Synthetic Strategies
Hypothetical Synthesis Pathways
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:
-
Formation of the Pyrrolidine-Thiazole Hybrid:
-
Step 1: Cyclocondensation of a pyrrolidin-3-ol derivative with a thiazole precursor. For example, reacting 3-hydroxypyrrolidine with 2-chlorothiazole in the presence of a base like potassium carbonate could yield the ether-linked intermediate .
-
Step 2: Protection of the pyrrolidine nitrogen using a benzoyl group. The 3-(trifluoromethyl)benzoyl moiety may be introduced via acylation using 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .
-
-
Regioselective Functionalization:
Challenges in Synthesis:
-
Regioselectivity: Ensuring proper orientation of the trifluoromethyl group on the benzoyl ring requires careful control of reaction conditions .
-
Purification: The compound’s hydrophobicity may necessitate chromatographic techniques such as reverse-phase HPLC.
Comparative Analysis with Analogous Compounds
This table underscores the pharmacological diversity of pyrrolidine and thiazole hybrids, though empirical data for the target compound remain sparse.
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields. For example, employing ionic liquid catalysts as described for pyrazole derivatives could reduce reaction times .
-
Biological Profiling: Conducting high-throughput screens against bacterial, fungal, and cancer cell lines to establish baseline activity.
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine-thiazole linker or trifluoromethyl position to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume